molecular formula C5H7N3O B11769923 N-Hydroxy-1H-pyrrole-2-carboxamidine

N-Hydroxy-1H-pyrrole-2-carboxamidine

Cat. No.: B11769923
M. Wt: 125.13 g/mol
InChI Key: VIJSXGATFLMXMW-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-pyrrole-2-carboxamidine is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-1H-pyrrole-2-carboxamidine can be synthesized through several methods. One common approach involves the reaction of pyrrole with cyanamide under controlled conditions, followed by crystallization to obtain the desired product . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1H-pyrrole-2-carboxamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-pyrrole-2-carboxamidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The compound’s hydroxy group plays a crucial role in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-1H-pyrrole-2-carboxamidine is unique due to its specific hydroxy and carboxamidine functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N'-hydroxy-1H-pyrrole-2-carboximidamide

InChI

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)

InChI Key

VIJSXGATFLMXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=NO)N

Origin of Product

United States

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